

Pyrromethene 546 (CAS No. 121207-31-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pyrromethene 546

Cat. No.: B183774

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrromethene 546**, a fluorescent dye widely recognized for its utility in cellular imaging and laser applications. This document consolidates key physicochemical, spectral, and application-specific data, offering detailed experimental protocols and insights into its use in biological research.

Core Properties and Data

Pyrromethene 546, also extensively known by its synonym BODIPY™ 493/503, is a highly efficient and photostable fluorophore.[1] Its lipophilic nature makes it an exceptional tool for staining neutral lipids, particularly within intracellular lipid droplets.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of **Pyrromethene 546** are summarized in the table below, providing essential information for its handling, storage, and application.

Property	Value	Reference(s)
CAS Number	121207-31-6	[1]
Molecular Formula	C ₁₄ H ₁₇ BF ₂ N ₂	[1]
Molecular Weight	262.11 g/mol	[3]
Appearance	Light yellow to brown crystalline powder	[4][5]
Melting Point	259-261 °C	[3]
Synonyms	BODIPY 493/503, 4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene	[1][6]

Spectral Properties

Pyrromethene 546 exhibits strong absorption in the blue-green region of the visible spectrum and emits a bright green fluorescence with a high quantum yield. These spectral characteristics make it compatible with standard fluorescence microscopy filter sets.

Spectral Property	Value (in Methanol)	Reference(s)
Absorption Maximum (λ _{abs})	493 nm	[3]
Emission Maximum (λ _{em})	519 nm	[3]
Molar Extinction Coefficient (ε)	7.9 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹ at 493 nm	[3]
Fluorescence Quantum Yield (Φ _f)	0.99	[3]

Solubility

The solubility of **Pyrromethene 546** in various organic solvents is a critical consideration for the preparation of stock and working solutions for experimental use.

Solvent	Solubility (at 25 °C)	Reference(s)
p-Dioxane	4.4 g/L	[3]
N-Methyl-2-pyrrolidinone (NMP)	6.7 g/L	[3]
N,N-Dimethylformamide (DMF)	2.0 g/L	[3]
Propylene Carbonate	1.5 g/L	[3]
2-Phenoxyethanol (EPH)	990 mg/L	[3]
Methanol	120 mg/L	[3]
Ethanol	74 mg/L	[3]
Ethylene Glycol (EG)	< 30 mg/L	[3]
Chloroform	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for **Pyrromethene 546** is not readily available in the public domain, the general synthesis of BODIPY dyes involves the reaction of a dipyrromethene precursor with a boron trifluoride-diethyl ether complex in the presence of a base.[4] The dipyrromethene precursors are typically synthesized from pyrrole derivatives. One available protocol mentions that the final compound can be purified by sublimation.[5]

Experimental Protocols

The primary application of **Pyrromethene 546** in biological research is the fluorescent labeling of intracellular lipid droplets.[2] These organelles are crucial for lipid homeostasis and are implicated in various cellular functions, including signaling and metabolic diseases.[1] The following are detailed protocols for staining lipid droplets in both live and fixed cells for fluorescence microscopy and flow cytometry.

Protocol 1: Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy

This protocol is adapted for real-time visualization of lipid droplet dynamics.

Materials:

- **Pyrromethene 546** (BODIPY 493/503)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile
- Serum-free cell culture medium
- Cells cultured on coverslips or in imaging dishes

Procedure:

- **Preparation of Stock Solution:** Prepare a 1-10 mM stock solution of **Pyrromethene 546** in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- **Preparation of Working Solution:** On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM.[\[2\]](#)
- **Cell Preparation:** Grow cells to the desired confluency on coverslips or in imaging dishes. Ensure cells are healthy to avoid artifacts in lipid droplet formation.[\[4\]](#)
- **Staining:** Remove the culture medium and wash the cells once with sterile PBS. Add the **Pyrromethene 546** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[\[6\]](#)
- **Washing:** After incubation, remove the staining solution and wash the cells twice with PBS to remove excess dye.[\[2\]](#)
- **Imaging:** Add fresh culture medium or PBS to the cells. Visualize the stained lipid droplets immediately using a fluorescence microscope equipped with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).[\[2\]](#)

Protocol 2: Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy

This protocol is suitable for endpoint assays where cell morphology is preserved.

Materials:

- **Pyrromethene 546** (BODIPY 493/503)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Antifade mounting medium
- Cells cultured on coverslips

Procedure:

- **Cell Preparation and Fixation:** Grow cells on coverslips to the desired confluency. Wash the cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.[\[1\]](#)[\[2\]](#)
- **Washing:** Wash the fixed cells three times with PBS for 5 minutes each.
- **Staining:** Prepare a 1 µg/mL working solution of **Pyrromethene 546** in PBS. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[\[2\]](#)
- **Washing:** Wash the cells three times with PBS to remove excess dye.[\[2\]](#)
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Image the cells using a fluorescence microscope with a standard FITC filter set.

Protocol 3: Quantification of Neutral Lipids by Flow Cytometry

This protocol allows for the quantification of cellular neutral lipid content in a cell population.^[7]

Materials:

- **Pyrromethene 546** (BODIPY 493/503)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Cell suspension

Procedure:

- **Cell Preparation:** Harvest cells and prepare a single-cell suspension.
- **Staining:** Prepare a 2 μ M working solution of **Pyrromethene 546** in PBS.^[7] Add the working solution to the cell suspension and incubate for 15 minutes at 37°C in the dark. An unstained control sample should be prepared in parallel.^[7]
- **Washing:** After incubation, wash the cells by adding PBS, centrifuging at a low speed (e.g., 300 x g) for 5 minutes, and discarding the supernatant.
- **Resuspension:** Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.
- **Analysis:** Analyze the stained cells using a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC channel).

Applications in Research and Drug Development

Pyrromethene 546 is a valuable tool for researchers in cell biology and drug development. Its primary application is the visualization and quantification of lipid droplets, which are increasingly recognized for their role in various physiological and pathological processes.

- **Metabolic Studies:** The dye is used to study changes in lipid storage in response to various stimuli, such as nutrient availability or drug treatment, providing insights into metabolic disorders like obesity, diabetes, and fatty liver disease.[4]
- **Cellular Signaling:** Lipid droplets are involved in cellular signaling pathways.[1] **Pyrromethene 546** allows for the visualization of these organelles, aiding in the study of their dynamics and interactions with other cellular components during signaling events.
- **Drug Discovery:** In drug development, this dye can be used in high-content screening assays to identify compounds that modulate lipid metabolism.

Photostability and Toxicity

Photostability

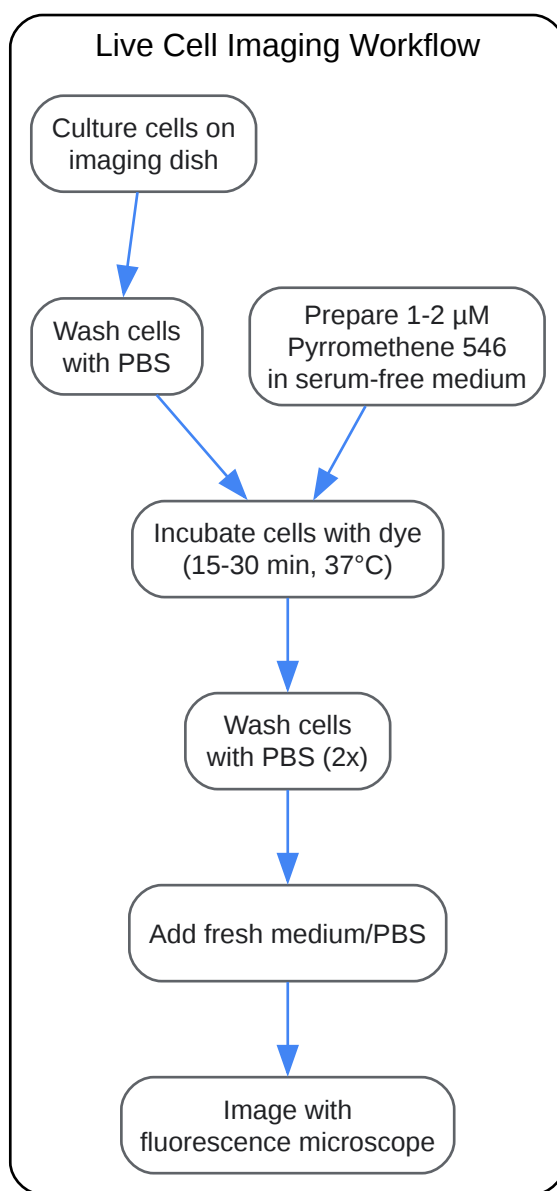
Pyrromethene 546 is generally considered to have good photostability.[3] However, like many fluorophores, it is susceptible to photobleaching under intense and prolonged illumination. One study reported that after 50 scans with a confocal microscope, the fluorescence intensity of BODIPY 493/503 was reduced to approximately 11% of its initial value.[8] For long-term live-cell imaging, it is advisable to minimize light exposure and use appropriate antifade reagents when imaging fixed samples.

Toxicity

Safety data sheets indicate that **Pyrromethene 546** is a skin and eye irritant and may cause respiratory irritation.[1] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling the solid compound and its solutions. To date, detailed quantitative toxicity data, such as an LD50 value, have not been thoroughly investigated and reported in publicly available literature.[7]

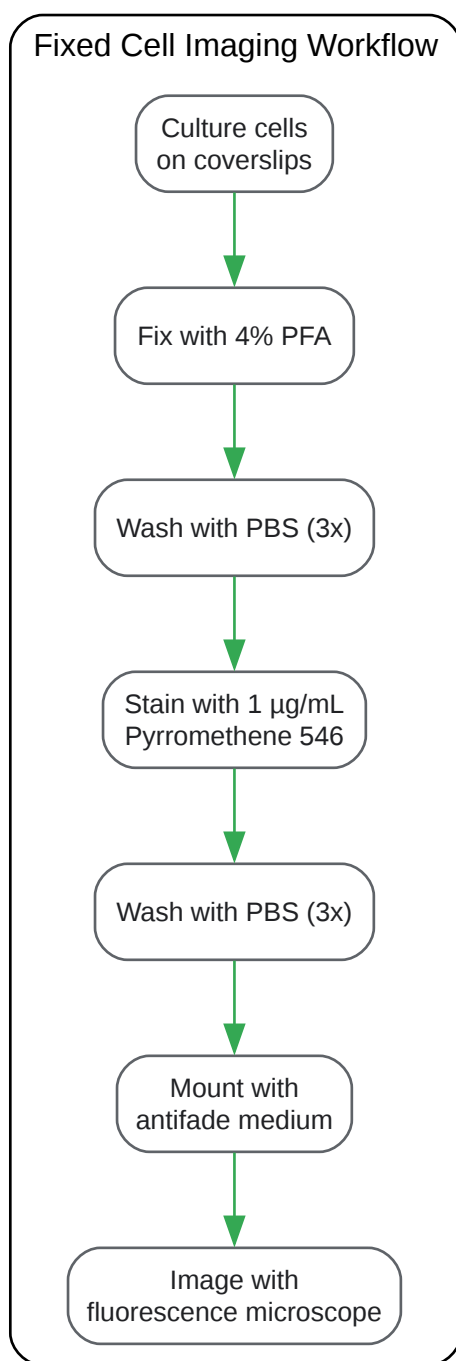
Visualized Workflows and Pathways

To facilitate the understanding of its application, the following diagrams, created using the DOT language, illustrate key experimental workflows.



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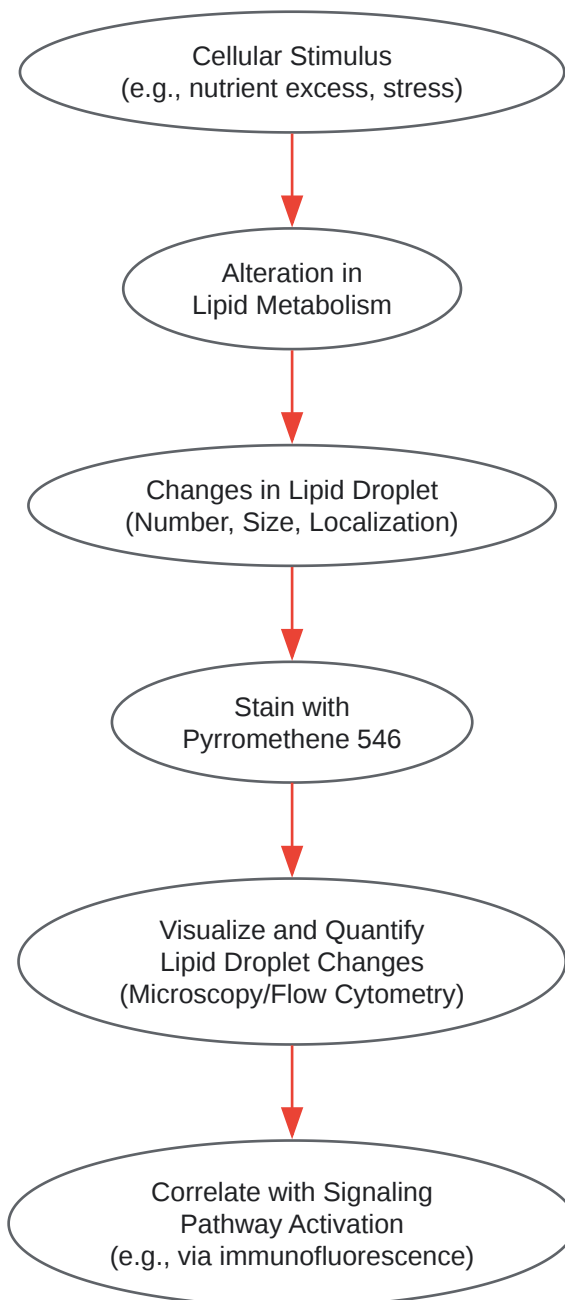
Caption: Workflow for live-cell lipid droplet staining with **Pyrromethene 546**.



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Caption: Workflow for fixed-cell lipid droplet staining with **Pyrromethene 546**.

Application in Studying Lipid Droplet-Associated Signaling



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Caption: Conceptual workflow for using **Pyrromethene 546** to study signaling.

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